2-(2-Bromo-4-chlorophenyl)piperidine
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Overview
Description
2-(2-Bromo-4-chlorophenyl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing five carbon atoms and one nitrogen atom. The presence of bromine and chlorine atoms on the phenyl ring makes this compound particularly interesting for various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-chlorophenyl)piperidine typically involves the reaction of 2-bromo-4-chlorobenzaldehyde with piperidine under specific conditions. One common method is the reductive amination process, where the aldehyde group is reduced to an amine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a palladium catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reductive amination techniques. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification methods such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-chlorophenyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperidine derivatives, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
2-(2-Bromo-4-chlorophenyl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-chlorophenyl)piperidine involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to bind to various enzymes and receptors. This binding can inhibit or activate specific biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)piperidine: Lacks the bromine atom, which may result in different reactivity and biological activity.
2-(4-Bromophenyl)piperidine: The position of the bromine atom is different, affecting its chemical properties.
2-(2-Bromo-4-fluorophenyl)piperidine: The presence of a fluorine atom instead of chlorine can lead to different chemical and biological behaviors.
Uniqueness
2-(2-Bromo-4-chlorophenyl)piperidine is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H13BrClN |
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Molecular Weight |
274.58 g/mol |
IUPAC Name |
2-(2-bromo-4-chlorophenyl)piperidine |
InChI |
InChI=1S/C11H13BrClN/c12-10-7-8(13)4-5-9(10)11-3-1-2-6-14-11/h4-5,7,11,14H,1-3,6H2 |
InChI Key |
QRUFOQQYSSSFMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=C(C=C(C=C2)Cl)Br |
Origin of Product |
United States |
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